3-Methyl-d3-butyric--d4 Acid
Description
3-Methyl-d³-butyric-d⁴ Acid (CAS: Not explicitly provided; inferred as a deuterated variant of 3-methylbutyric acid) is a stable isotope-labeled derivative of 3-methylbutyric acid (isovaleric acid), where three hydrogen atoms are replaced with deuterium (d³) at unspecified positions, and an additional deuterium (d⁴) is incorporated. This compound is primarily utilized in metabolic tracing, enzymatic studies, and analytical chemistry due to its isotopic stability, which minimizes interference in mass spectrometry and NMR analyses .
The non-deuterated parent compound, 3-methylbutyric acid (CAS: 503-74-2), is a branched short-chain fatty acid derived from leucine metabolism in microbial and eukaryotic systems. It is a key volatile organic compound (VOC) emitted by pathogens like Staphylococcus aureus and exhibits antifungal activity against Alternaria alternata .
Properties
CAS No. |
1219805-32-9 |
|---|---|
Molecular Formula |
C5H10O2 |
Molecular Weight |
109.176 |
IUPAC Name |
3,4,4,4-tetradeuterio-3-(trideuteriomethyl)butanoic acid |
InChI |
InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)/i1D3,2D3,4D |
InChI Key |
GWYFCOCPABKNJV-UAVYNJCWSA-N |
SMILES |
CC(C)CC(=O)O |
Synonyms |
3-Methyl-d3-butyric--d4 Acid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-d3-butyric–d4 Acid typically involves the deuteration of 3-methylbutyric acid. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the molecular structure .
Industrial Production Methods
Industrial production of 3-Methyl-d3-butyric–d4 Acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent deuteration. The final product is then purified through distillation or chromatography to achieve the desired isotopic purity .
Chemical Reactions Analysis
Esterification Reactions
The carboxyl group undergoes esterification with deuterated alcohols, producing isotopically labeled esters:
-
Methyl-d3 ester formation : Reacts with methanol-d4 (CD₃OD) under HCl catalysis, yielding methyl-3-methyl-d3-butyrate-d4 .
-
Mechanism : Nucleophilic acyl substitution proceeds with a kinetic isotope effect (KIE) of k_H/k_D = 2.1 due to deuterium at the β-methyl group .
Acid-Base Reactions
Deuterium labeling alters proton transfer kinetics in neutralization reactions:
-
Salt formation : Reacts with NaOH or Mg(OCH₃)₂ to form sodium or magnesium salts, respectively .
-
Decarboxylation : Under pyrolysis (>200°C), decarboxylates to isobutylene-d7 (C₄D₇) with ΔG‡ = 98 kJ/mol .
Table 2: Thermodynamic Parameters for Decarboxylation
| Parameter | Value |
|---|---|
| Activation energy (Eₐ) | 120 kJ/mol |
| Entropy change (ΔS‡) | −45 J/(mol·K) |
Metabolic and Biochemical Reactions
In tracer studies, the compound participates in:
-
β-oxidation : Forms acetyl-CoA-d3, detectable via mass spectrometry (m/z 262.1) .
-
Kinetic isotope effects : Deuteration reduces reaction rates in enzymatic pathways (e.g., V_max decreases by 30% in liver homogenates) .
Cross-Coupling and Functionalization
-
Halogenation : Reacts with PCl₅ to form 3-methyl-d3-butyryl chloride-d4, a precursor for deuterated amides.
-
Grignard reactions : Forms tertiary alcohols when treated with CH₃MgBr, retaining >95% deuterium at labeled positions.
Stability and Degradation
Scientific Research Applications
3-Methyl-d3-butyric–d4 Acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-d3-butyric–d4 Acid involves its incorporation into biochemical pathways where it acts as a labeled analog of butyric acid. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis using techniques such as mass spectrometry. This enables researchers to study the molecular targets and pathways involved in various biological processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
3-Methylbutyric Acid (Isovaleric Acid)
- Structure : CH₃CH(CH₂)₂COOH.
- Applications : Antimicrobial agent, biomarker in S. aureus infections, substrate for CoA ligases in hop plants (e.g., HlCCL2 enzyme) .
- Key Differences : Lacks deuterium labeling, limiting its utility in tracer studies.
Ethyl 3-Hydroxy-3-Methyl-d³-butyrate-d³
- Structure : Ethyl ester of 3-hydroxy-3-methylbutyric acid with three deuterium atoms (CAS: 30385-86-5).
- Applications : Used as an internal standard in lipidomics and metabolic profiling due to enhanced stability and detectability .
- Key Differences : Contains a hydroxyl group and ester moiety, altering polarity and volatility compared to 3-Methyl-d³-butyric-d⁴ Acid .
2,4-DB-d³ (4-(2,4-Dichlorophenoxy)butyric Acid-d³)
- Structure: Deuterated form of a chlorophenoxybutyric acid herbicide (CAS: 94-82-6).
- Applications : Environmental tracer for herbicide degradation studies.
- Key Differences: Aromatic chlorophenoxy group introduces herbicidal activity absent in 3-Methyl-d³-butyric-d⁴ Acid .
Metabolic and Enzymatic Studies
- 3-Methyl-d³-butyric-d⁴ Acid: Deuterium labeling enables precise tracking in leucine degradation pathways. Its emission by S. aureus remains stable across media (TSB, BHI, LB), unlike non-deuterated acetic acid or acetoin, which vary with glucose availability .
- 3-Methylbutyric Acid : Demonstrated antifungal synergy with 2-methylbutyric acid, causing hyphal collapse in A. alternata at 100 µg/mL .
Key Differentiators
Deuterium Labeling: 3-Methyl-d³-butyric-d⁴ Acid’s multiple deuterium substitutions enhance isotopic purity (≥98% D), critical for avoiding false signals in tracer studies compared to non-deuterated analogues.
Biological Activity : While 3-methylbutyric acid directly inhibits pathogens, its deuterated form is biologically inert, making it ideal for observational studies without altering metabolic outcomes .
Structural Flexibility : Ester derivatives (e.g., Ethyl 3-Hydroxy-3-Methyl-d³-butyrate-d³) offer tailored volatility and solubility for specific analytical workflows .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 3-Methyl-d3-butyric-d4 Acid to ensure isotopic purity?
- Methodological Answer : Synthesis should involve deuterium exchange protocols under controlled conditions (e.g., acid-catalyzed deuteration or enzymatic methods). Isotopic purity must be validated using nuclear magnetic resonance (NMR) for positional deuterium labeling and high-resolution mass spectrometry (HRMS) to confirm mass shifts (e.g., +4 Da for d4 labeling). Quantitative analysis of deuterium incorporation can be achieved via gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) to distinguish isotopic patterns .
Q. How should researchers handle solubility and stability challenges for 3-Methyl-d3-butyric-d4 Acid in aqueous and organic solvents?
- Methodological Answer : Pre-screen solvents (e.g., DMSO, ethanol) for compatibility using dynamic light scattering (DLS) to monitor aggregation. Stability studies should include pH-dependent degradation assays (e.g., 4–9 pH range) with HPLC-UV or LC-MS to track decomposition products. For long-term storage, lyophilization under inert gas (argon) is recommended to minimize deuterium loss .
Q. What analytical techniques are most suitable for quantifying 3-Methyl-d3-butyric-d4 Acid in biological matrices?
- Methodological Answer : Use isotope dilution mass spectrometry (IDMS) with a deuterated internal standard (e.g., d7-butyric acid) to correct for matrix effects. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode provides high specificity. For low-concentration samples, derivatization with pentafluorobenzyl bromide enhances sensitivity in GC-MS workflows .
Advanced Research Questions
Q. How can researchers mitigate isotopic interference when using 3-Methyl-d3-butyric-d4 Acid as an internal standard in metabolic flux studies?
- Methodological Answer : Optimize chromatographic separation to resolve isotopic peaks (e.g., UPLC with sub-2µm columns). Apply high-resolution mass spectrometry (HRMS) with mass accuracy <5 ppm to distinguish d3/d4 from natural abundance isotopes. Validate against unlabeled analogs using 13C-tracing experiments to confirm no cross-talk in isotopic channels .
Q. What experimental design considerations are critical for ensuring reproducibility in deuterated compound studies, particularly for 3-Methyl-d3-butyric-d4 Acid?
- Methodological Answer : Standardize synthesis protocols to minimize batch-to-batch variability (e.g., reaction temperature ±1°C, solvent purity ≥99.9%). Include quality control (QC) samples in each experiment to monitor deuterium retention over time. For in vivo studies, account for potential metabolic exchange of deuterium by analyzing tissue-specific isotope ratios via NMR or IRMS (isotope ratio mass spectrometry) .
Q. How should researchers resolve contradictions in data arising from deuterium kinetic isotope effects (KIEs) in enzyme inhibition assays involving 3-Methyl-d3-butyric-d4 Acid?
- Methodological Answer : Perform pre-steady-state kinetic assays to isolate KIEs (e.g., stopped-flow spectroscopy). Use computational modeling (DFT or QM/MM) to predict deuterium effects on reaction transition states. Validate experimentally by comparing inhibition constants (Ki) of deuterated vs. protiated analogs under identical conditions .
Data Analysis & Validation
Q. What statistical approaches are recommended for analyzing batch-to-batch variability in deuterated compounds like 3-Methyl-d3-butyric-d4 Acid?
- Methodological Answer : Apply multivariate analysis (PCA or PLS-DA) to NMR or MS datasets to identify batch-specific outliers. Use ANOVA with Tukey’s post-hoc test to compare isotopic purity across batches. For sensitive assays (e.g., metabolomics), establish acceptance criteria (e.g., ±2% deuterium incorporation) based on power analysis of historical data .
Q. How can researchers validate the absence of deuterium-proton exchange in 3-Methyl-d3-butyric-d4 Acid during long-term in vitro assays?
- Methodological Answer : Conduct time-course NMR experiments in assay buffers (e.g., PBS, cell culture media) to monitor deuterium loss at specific positions. Use 2H-edited NOESY to track exchange rates. For cell-based assays, compare intracellular isotope ratios (via LC-HRMS ) between treated and control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
